molecular formula C25H29ClN2O3 B11232283 N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11232283
M. Wt: 441.0 g/mol
InChI Key: VANOQAHJZDNYOG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic isoquinoline derivative characterized by a unique spiro[cyclohexane-1,3'-isoquinoline] core. The molecule features a 4-chlorobenzyl group, a 2-methoxyethyl substituent, and a carboxamide moiety. Its synthesis likely involves multicomponent reactions or coupling strategies, as seen in structurally related compounds .

Properties

Molecular Formula

C25H29ClN2O3

Molecular Weight

441.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C25H29ClN2O3/c1-31-16-15-28-24(30)21-8-4-3-7-20(21)22(25(28)13-5-2-6-14-25)23(29)27-17-18-9-11-19(26)12-10-18/h3-4,7-12,22H,2,5-6,13-17H2,1H3,(H,27,29)

InChI Key

VANOQAHJZDNYOG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

N-(4-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide (CAS Number: 1212480-36-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C24_{24}H27_{27}ClN2_{2}O3_{3}
  • Molecular Weight: 426.9 g/mol
  • Structure: The compound features a spirocyclic structure that contributes to its unique biological activity.

Antimicrobial Activity

Research on related compounds has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, N-benzyl derivatives have been reported to exhibit varying degrees of antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. This indicates that this compound may also possess similar antimicrobial properties.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Compounds with similar structures often inhibit key enzymes involved in cellular processes, leading to reduced proliferation of cancer cells or pathogens.
  • Receptor Modulation: The spirocyclic structure may interact with specific receptors in the body, potentially modulating neurotransmitter systems or inflammatory pathways.

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various isoquinoline derivatives on human cancer cell lines. The results indicated that compounds with a similar spirocyclic structure exhibited IC50_{50} values in the low micromolar range, suggesting significant anticancer potential.

CompoundCell LineIC50_{50} (µM)
Compound AMCF-75.0
Compound BHeLa7.2
N-(4-chlorobenzyl)-...A549TBD

Study 2: Antimicrobial Efficacy

Another study investigated the antibacterial activity of various benzyl derivatives against MRSA. The findings showed that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating potent antibacterial activity.

CompoundMIC (µg/mL)Activity
Compound C5Strong
Compound D15Moderate
N-(4-chlorobenzyl)-...TBDTBD

Comparison with Similar Compounds

Table 1: Structural Comparison of Spirocyclic Compounds

Feature Target Compound Compound
Core Structure Spiro[cyclohexane-1,3'-isoquinoline] Spiro[benzo[h]quinazoline-5,1′-cyclohexane]
Key Substituents 4-Chlorobenzyl, 2-methoxyethyl, carboxamide 4-Methoxybenzyl, thiourea
Molecular Weight Not explicitly stated (estimated ~450–500 g/mol) 464.98 g/mol (as per )

Functional Group Analogues

N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide ():

  • Shared Features : 4-Chlorobenzyl group and carboxamide moiety.
  • Divergences : The compound lacks a spiro core but includes a branched ethyl-oxo backbone and a propylbenzamide group.
  • Synthesis : Prepared via a Ugi-type multicomponent reaction, contrasting with the target’s likely spirocyclization pathway .

Compounds 13a–e (): These cyanoacetanilide derivatives feature sulfamoylphenyl and arylhydrazono groups. While structurally distinct, their IR and NMR data (e.g., C≡N stretch at ~2214 cm⁻¹, aromatic δ 7.0–8.0 ppm) highlight techniques applicable for verifying the target compound’s functional groups .

Spectral and Computational Comparisons

NMR Analysis (): Regions of chemical shift divergence (e.g., δ 29–36 ppm in ) in spiro analogues correlate with substituent positioning. For the target compound, shifts in the spiro junction (cyclohexane-isoquinoline interface) would be critical for structural elucidation .

Computational Similarity (): Tanimoto and Dice indices could quantify the target’s similarity to known inhibitors. For example, its 4-chlorobenzyl group may align with hydrophobic pharmacophores in related carboxamides (e.g., ’s benzofuran derivatives), suggesting overlapping bioactivity .

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